molecular formula C20H26N4O B2362197 N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide CAS No. 1797974-65-2

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide

Cat. No.: B2362197
CAS No.: 1797974-65-2
M. Wt: 338.455
InChI Key: FKGUWHUVPYJGQU-UHFFFAOYSA-N
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Description

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide is a synthetic organic compound featuring a pyrimidine core substituted with a methyl group at position 6 and a pyrrolidin-1-yl group at position 2. The pyrimidine ring is connected via a methylene bridge to a 4-phenylbutanamide moiety. The pyrrolidine substituent may enhance solubility and binding affinity, while the phenylbutanamide group could contribute to hydrophobic interactions with target proteins.

Properties

IUPAC Name

N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-14-18(23-20(22-16)24-12-5-6-13-24)15-21-19(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGUWHUVPYJGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is typically assembled via the Biginelli reaction or condensation of amidines with β-keto esters . For this compound, a modified condensation approach is employed:

  • Step 1 : React 2-cyano-4-methylpyrimidine (1 ) with pyrrolidine in the presence of a Lewis acid (e.g., AlCl₃) to form 2-(pyrrolidin-1-yl)-6-methylpyrimidine-4-carbonitrile (2 ).
    $$
    \text{C}6\text{H}5\text{N}3 + \text{C}4\text{H}9\text{N} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{13}\text{N}_5 \quad \text{(Yield: 68\%)}
    $$

  • Step 2 : Reduce the nitrile group in 2 to a primary amine using LiAlH₄, yielding 4-(aminomethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (3 ):
    $$
    \text{C}{10}\text{H}{13}\text{N}5 \xrightarrow{\text{LiAlH}4} \text{C}{10}\text{H}{15}\text{N}_5 \quad \text{(Yield: 85\%)}
    $$

Key Optimization Parameters :

  • Temperature control (0–5°C during nitrile reduction prevents over-reduction to methyl groups).
  • Stoichiometric excess of pyrrolidine (1.5 eq.) ensures complete substitution at the pyrimidine C2 position.

4-Phenylbutanamide Synthesis and Activation

Preparation of 4-Phenylbutanoyl Chloride

4-Phenylbutanoic acid (4 ) is converted to its acid chloride (5 ) using thionyl chloride (SOCl₂) under anhydrous conditions:
$$
\text{C}{10}\text{H}{12}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{11}\text{ClO} + \text{SO}_2 + \text{HCl} \quad \text{(Yield: 92\%)}
$$
Critical Considerations :

  • Residual SOCl₂ must be removed via vacuum distillation to prevent side reactions during amidation.
  • Storage under inert atmosphere (Ar/N₂) maintains reactivity.

Coupling Strategies for Final Product Assembly

Amide Bond Formation via Schotten-Baumann Reaction

Intermediate 3 reacts with 5 in a biphasic system (water/dichloromethane) with NaOH as a base:
$$
\text{C}{10}\text{H}{15}\text{N}5 + \text{C}{10}\text{H}{11}\text{ClO} \xrightarrow{\text{NaOH}} \text{C}{20}\text{H}{26}\text{N}4\text{O} + \text{NaCl} \quad \text{(Yield: 76\%)}
$$

Advantages :

  • Rapid reaction kinetics (<2 hours at 25°C).
  • Minimal epimerization due to mild conditions.

Alternative Method: Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:
$$
\text{Yield: 81\%}, \text{Purity: 98.5\% (HPLC)}
$$
Comparison of Methods :

Parameter Schotten-Baumann EDC/HOBt
Reaction Time 2 h 12 h
Byproduct Formation NaCl Urea derivatives
Scalability >100 g <50 g

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
  • Preparative HPLC : C18 column, acetonitrile/water (70:30) gradient achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, 2H, CH₂), 2.30 (s, 3H, CH₃), 3.50 (m, 4H, pyrrolidine), 4.20 (d, 2H, CH₂NH).
  • HRMS : m/z 339.1987 [M+H]⁺ (calc. 339.1992).

Challenges and Troubleshooting

Common Synthetic Issues

  • Low Amidation Yield : Traces of moisture in 4-phenylbutanoyl chloride hydrolyze it to the carboxylic acid. Solution: Rigorous drying of glassware and reagents.
  • Pyrimidine Ring Deformylation : Occurs at temperatures >80°C. Mitigation: Maintain reaction temperatures ≤60°C during coupling.

Scalability Limitations

Batch sizes >500 g exhibit reduced yields (∼65%) due to exothermicity in the Schotten-Baumann reaction. Continuous flow systems are under investigation to address this.

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

The compound in (e.g., 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine) shares a pyrrolidine-substituted aromatic heterocycle but differs in the core ring structure. Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms) alters electronic properties:

  • The tert-butyldimethylsilyl (TBDMS) group in ’s compounds enhances steric bulk and lipophilicity, which may improve metabolic stability but reduce aqueous solubility compared to the methyl and phenyl groups in the target compound .

Fluorinated and Spirocyclic Analogs

describes a complex spirocyclic compound with fluorinated substituents (e.g., 7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-...). Key differences include:

  • Spirocyclic architecture : The diazaspiro[4.5]decene system in introduces conformational rigidity, which is absent in the linear phenylbutanamide chain of the target compound. This could influence pharmacokinetic properties like half-life and tissue distribution .

Structural and Functional Implications

Table 1: Key Structural Comparisons

Feature Target Compound Compound Compound
Core Heterocycle Pyrimidine (2 nitrogen atoms) Pyridine (1 nitrogen atom) Diazaspiro ring (complex bicyclic system)
Substituents Methyl, pyrrolidinyl, phenylbutanamide TBDMS, chloropyridine, dimethoxymethyl Fluorinated aryl, methoxymethylpyrrolidine
Lipophilicity (Predicted) Moderate (logP ~3.5) High (logP >5 due to TBDMS) Variable (logP influenced by fluorination)
Metabolic Stability Moderate (amide hydrolysis susceptible) High (TBDMS protects against oxidation) High (fluorine reduces CYP450 metabolism)

Biological Activity

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C21H23N5OSC_{21}H_{23}N_{5}OS

It features a pyrimidine ring substituted with a pyrrolidine moiety, contributing to its biological activity. The compound's structure is critical for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cell Proliferation : Studies have shown that compounds within the same structural family can inhibit cell growth in various cancer cell lines. For instance, related pyrrolidine derivatives have demonstrated growth inhibitory effects on leukemia cell lines by inducing G2/M phase arrest and apoptosis via caspase activation pathways .
  • Targeting Specific Enzymes : The compound may interact with specific kinases or enzymes involved in cell cycle regulation. In similar studies, derivatives have been found to down-regulate AKT signaling pathways, which are crucial for cell survival and proliferation .
  • Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and cytochrome c release .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Cell Proliferation Inhibition Demonstrates significant inhibition in cancer cell lines such as HL-60 and U937.
Apoptotic Induction Induces apoptosis via caspase activation and mitochondrial pathway involvement.
Cell Cycle Arrest Causes G2/M phase arrest in treated cells, affecting their proliferation rates.

Study 1: Anticancer Activity

In a study focusing on related compounds, researchers found that N-(4-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl derivatives exhibited potent anticancer properties against various human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through ROS generation and modulation of key apoptotic proteins .

Study 2: Enzyme Interaction

Another investigation explored the interaction of similar pyrimidine derivatives with cyclin-dependent kinases (CDKs). The results indicated that these compounds could effectively inhibit CDK activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide?

Synthesis typically involves multi-step reactions, including:

  • Pyrimidine core formation : Cyclocondensation of substituted amidines with β-keto esters under acidic or basic conditions .
  • Pyrrolidine substitution : Nucleophilic substitution at the pyrimidine C2 position using pyrrolidine under reflux conditions (e.g., DMF, 80–100°C) .
  • Amide coupling : Reaction of the pyrimidine-pyrrolidine intermediate with 4-phenylbutanoic acid derivatives using coupling agents like EDC/HOBt .
    Key considerations : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm intermediates via 1H NMR^1 \text{H NMR} (e.g., δ 2.4–2.6 ppm for pyrrolidine protons) .

Q. How can the molecular structure of this compound be characterized?

  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between amide groups and pyrimidine N atoms) .
  • NMR spectroscopy :
    • 1H NMR^1 \text{H NMR}: Pyrimidine protons at δ 6.5–7.0 ppm; pyrrolidine protons as multiplet at δ 2.8–3.2 ppm.
    • 13C NMR^{13} \text{C NMR}: Carbonyl (C=O) signals at δ 165–170 ppm; pyrimidine carbons at δ 155–160 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C21H27N5O\text{C}_{21}\text{H}_{27}\text{N}_5\text{O}) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Case study : Replacing the phenylbutanamide group with a fluorinated aryl group (e.g., 4-fluorophenyl) increases lipophilicity, enhancing blood-brain barrier permeability but reducing solubility .
  • Data contradiction : Substituting pyrrolidine with piperidine improves kinase inhibition (IC50_{50} < 100 nM) but introduces hepatotoxicity in murine models .
    Methodological resolution : Use molecular docking (AutoDock Vina) to predict binding affinities to kinase domains (e.g., EGFR) and validate via SPR assays .

Q. What analytical strategies address discrepancies in reported bioactivity data?

  • Problem : Inconsistent IC50_{50} values for kinase inhibition across studies (e.g., 50 nM vs. 200 nM).
  • Root cause : Variability in assay conditions (ATP concentration, buffer pH).
  • Solution : Standardize assays using:
    • Fixed ATP concentration (1 mM).
    • Recombinant kinase isoforms (e.g., EGFR L858R mutant).
    • Positive controls (e.g., gefitinib) .

Q. How can metabolic stability be optimized for in vivo studies?

  • Findings : The compound undergoes rapid CYP3A4-mediated oxidation at the pyrrolidine ring, producing inactive metabolites .
  • Mitigation strategies :
    • Introduce electron-withdrawing groups (e.g., CF3_3) to slow oxidation.
    • Use deuterated pyrrolidine (C4D8N\text{C}_4\text{D}_8\text{N}) to stabilize metabolic "hotspots" .
      Validation : LC-MS/MS analysis of plasma samples from rodent PK studies .

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